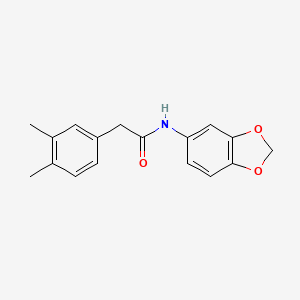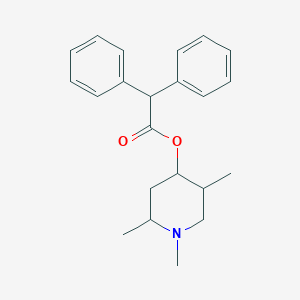
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide, also known as MDMA or Ecstasy, is a synthetic psychoactive drug that has been widely used for recreational purposes. However, it has also been studied for its potential therapeutic applications in the treatment of post-traumatic stress disorder (PTSD) and other mental health conditions. In
科学研究应用
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide has been studied for its potential therapeutic applications in the treatment of PTSD, anxiety, depression, and other mental health conditions. Several clinical trials have shown promising results in reducing symptoms of PTSD and improving emotional well-being in patients. N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide-assisted psychotherapy is a novel approach that combines the use of N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide with psychotherapy to facilitate emotional processing and healing.
作用机制
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide acts primarily by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain, leading to a euphoric and empathic state. It also has effects on the hypothalamic-pituitary-adrenal (HPA) axis and the immune system, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide has a wide range of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature, as well as dehydration, electrolyte imbalances, and neurotoxicity. These effects can be potentially harmful, especially when used in high doses or in combination with other drugs.
实验室实验的优点和局限性
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide has several advantages for lab experiments, including its ability to induce a controlled state of altered consciousness and emotional openness, which can facilitate the study of human behavior and brain function. However, its potential for abuse and harm, as well as its illegal status, pose significant limitations for research.
未来方向
The future of N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide research is promising, with ongoing clinical trials and studies exploring its potential therapeutic applications and mechanisms of action. Some of the future directions for research include investigating the long-term effects of N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide use, optimizing the N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide-assisted psychotherapy protocol, and developing safer and more effective N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide-based treatments for mental health conditions.
Conclusion:
In conclusion, N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide is a synthetic psychoactive drug that has been studied for its potential therapeutic applications in the treatment of PTSD and other mental health conditions. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of research have been explored in this paper. While the use of N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide for recreational purposes is illegal and potentially harmful, its potential as a therapeutic tool warrants further investigation and research.
合成方法
N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide is synthesized from safrole, a natural substance found in sassafras oil, through a multi-step process that involves several chemical reactions. The synthesis of N-1,3-benzodioxol-5-yl-2-(3,4-dimethylphenyl)acetamide is illegal in most countries, and its production is strictly regulated due to its potential for abuse and harm.
属性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-3-4-13(7-12(11)2)8-17(19)18-14-5-6-15-16(9-14)21-10-20-15/h3-7,9H,8,10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJGOQVFVMVHNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)OCO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-acetylphenyl)-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5162258.png)

![N-ethyl-2-[(2-fluorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5162268.png)

![N-(4-acetylphenyl)-5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5162294.png)
![3-ethyl-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5162301.png)
![1-(4-bromo-2-methylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5162303.png)

![N~2~-[(3,4-dichlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B5162312.png)

![N-{3-[(2-hydroxyethyl)amino]-3-oxopropyl}isonicotinamide](/img/structure/B5162323.png)
![3-[3-(1-benzofuran-2-yl)-4-(4-morpholinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5162354.png)